molecular formula C14H26N2 B12956780 (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B12956780
M. Wt: 222.37 g/mol
InChI Key: YTAFOHJEJRSXPZ-JEFIIJIESA-N
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Description

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine is a chiral compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The compound’s structure includes a diamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the following steps:

    Starting Materials: Adamantane and N,N-dimethylethylenediamine.

    Reaction: The adamantane is first functionalized to introduce a reactive group, such as a halide. This is followed by a nucleophilic substitution reaction with N,N-dimethylethylenediamine under basic conditions.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The diamine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can introduce various functional groups onto the diamine moiety.

Scientific Research Applications

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides stability and rigidity, enhancing the compound’s binding affinity. The diamine group can form hydrogen bonds and electrostatic interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(Adamantan-1-yl)-N2,N2-dimethylpropan-1,3-diamine
  • (S)-1-(Adamantan-1-yl)-N2,N2-dimethylbutan-1,4-diamine

Uniqueness

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine stands out due to its specific combination of the adamantane moiety and the diamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

(1S)-1-(1-adamantyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C14H26N2/c1-16(2)9-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,3-9,15H2,1-2H3/t10?,11?,12?,13-,14?/m1/s1

InChI Key

YTAFOHJEJRSXPZ-JEFIIJIESA-N

Isomeric SMILES

CN(C)C[C@H](C12CC3CC(C1)CC(C3)C2)N

Canonical SMILES

CN(C)CC(C12CC3CC(C1)CC(C3)C2)N

Origin of Product

United States

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